molecular formula C17H19N7O3S B6533895 1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058239-36-3

1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533895
CAS No.: 1058239-36-3
M. Wt: 401.4 g/mol
InChI Key: MYOVRPALGXCGLJ-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core linked to a piperazine ring via a 7-position bond. The piperazine moiety is further substituted with a 2-methanesulfonylbenzoyl group. The triazolopyrimidine core is a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation.

Properties

IUPAC Name

(2-methylsulfonylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3S/c1-22-15-14(20-21-22)16(19-11-18-15)23-7-9-24(10-8-23)17(25)12-5-3-4-6-13(12)28(2,26)27/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOVRPALGXCGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, it has been observed to localize in the nucleus, where it can influence gene expression and cell cycle regulation. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biochemical effects.

Biological Activity

The compound 1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its mechanism of action, pharmacological properties, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with tubulin , a protein essential for microtubule formation in cells. Specifically, it binds to the colchicine binding site on tubulin, inhibiting its polymerization. This inhibition disrupts the assembly of the mitotic spindle, which is critical for cell division. Consequently, the compound induces apoptosis (programmed cell death) in various cancer cell lines.

Pharmacokinetics

In silico studies have indicated that derivatives like this compound possess favorable drug-like properties , suggesting good absorption and distribution characteristics. The compound's structural features facilitate its interaction with biological targets while minimizing potential off-target effects .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values of approximately:
    • A549: 1.06 ± 0.16 μM
    • MCF-7: 1.23 ± 0.18 μM
    • HeLa: 2.73 ± 0.33 μM

These values indicate potent anticancer activity, comparable to established chemotherapeutics like Foretinib .

Induction of Apoptosis

The compound's ability to induce apoptosis was confirmed through assays that measured cell viability and apoptosis markers. The results indicated that treatment with the compound led to an increase in late-stage apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazolo-pyrimidine derivatives similar to this compound:

  • Study on Triazolo-Pyrimidine Derivatives :
    • Researchers synthesized various triazolo-pyrimidine derivatives and evaluated their anticancer properties.
    • Most compounds exhibited moderate cytotoxicity against cancer cell lines, with specific derivatives showing enhanced activity due to structural modifications .
  • Combination Therapy Studies :
    • Investigations into combination therapies involving this compound have shown promising synergistic effects when paired with conventional chemotherapeutics like doxorubicin.
    • These studies suggest a potential strategy for enhancing treatment efficacy in resistant cancer types .

Table 1: Cytotoxicity Profile of the Compound

Cell LineIC50 Value (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
MechanismDescription
Target ProteinTubulin
Binding SiteColchicine binding site
ResultInhibition of microtubule formation leading to apoptosis

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name/ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Triazolopyrimidine-piperazine 2-Methanesulfonylbenzoyl; 3-methyl-triazolo ~480 (estimated) Strong electron-withdrawing sulfonyl group; compact methyl-triazolo substitution
3-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one Triazolopyrimidine-piperazine Benzyl-triazolo; coumarin-carbonyl 467.5 Bulky benzyl group; coumarin moiety enhances fluorescence properties
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine Triazolopyrimidine-piperazine Ethylthiophene-sulfonyl; 4-methoxyphenyl-triazolo ~520 (estimated) Thiophene-sulfonyl improves lipophilicity; methoxy group may alter bioavailability
Ethyl 4-(2-(3-(3,4-Dimethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetyl)piperazine-1-carboxylate Triazolopyrimidine-piperazine 3,4-Dimethoxyphenyl; ethyl carboxylate ~550 (estimated) Dimethoxy groups enhance solubility; ester functionality aids prodrug design
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolopyrimidine-piperazine Deuterated methyl-piperazine; ethoxy-phenyl-sulfonyl ~540 (estimated) Deuterium improves metabolic stability; sulfonyl group enhances target binding

Impact of Substituents on Bioactivity

  • Methanesulfonylbenzoyl Group : Compared to ethylthiophene-sulfonyl () or phenyl-sulfonyl groups, the methanesulfonyl substitution in the target compound provides a stronger electron-withdrawing effect, which may enhance interactions with polar residues in enzymatic binding pockets .
  • Methyl vs.
  • Piperazine Modifications : Piperazine derivatives with ethyl carboxylate () or deuterated methyl groups () prioritize metabolic stability or pharmacokinetics, whereas the target compound’s unmodified piperazine may favor broader receptor interactions .

Bioactivity Clustering and Target Prediction

  • highlights that compounds with similar triazolopyrimidine-piperazine scaffolds cluster by bioactivity profiles. For example: Kinase Inhibition: Sulfonyl-containing derivatives (e.g., target compound, ) are associated with tyrosine kinase inhibition due to sulfonyl-phospholipid interactions .

Preparation Methods

Cyclization of 4-Amino-5-nitropyrimidine

The triazolopyrimidine core is synthesized via cyclization of 4-amino-5-nitropyrimidine derivatives. Treatment with sodium nitrite (NaNO₂) in acidic conditions induces diazotization, followed by thermal cyclization to form the triazole ring.

4-Amino-5-nitropyrimidineNaNO2,HCl3H-Triazolo[4,5-d]pyrimidin-7-amine\text{4-Amino-5-nitropyrimidine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{3H-Triazolo[4,5-d]pyrimidin-7-amine}

Methylation at N3

Quaternization of the triazole nitrogen is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). This step ensures exclusive methylation at the N3 position due to steric and electronic factors.

3H-[1,Triazolo[4,5-d]pyrimidin-7-amineCH3I,K2CO33-Methyl-3H-[1,triazolo[4,5-d]pyrimidin-7-amine\text{3H-[1,Triazolo[4,5-d]pyrimidin-7-amine} \xrightarrow{\text{CH}3\text{I}, \text{K}2\text{CO}_3} \text{3-Methyl-3H-[1,triazolo[4,5-d]pyrimidin-7-amine}

Preparation of 2-Methanesulfonylbenzoyl Chloride

Sulfonation of 2-Methylbenzoic Acid

2-Methylbenzoic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding 2-(chlorosulfonyl)benzoic acid. Subsequent methylation with methanol introduces the methanesulfonyl group.

2-Methylbenzoic acidClSO3H2-(Chlorosulfonyl)benzoic acidCH3OH2-Methanesulfonylbenzoic acid\text{2-Methylbenzoic acid} \xrightarrow{\text{ClSO}3\text{H}} \text{2-(Chlorosulfonyl)benzoic acid} \xrightarrow{\text{CH}3\text{OH}} \text{2-Methanesulfonylbenzoic acid}

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane (DCM).

2-Methanesulfonylbenzoic acidSOCl22-Methanesulfonylbenzoyl chloride\text{2-Methanesulfonylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Methanesulfonylbenzoyl chloride}

Sequential Functionalization of Piperazine

Protection of Piperazine

To avoid bis-acylation, one nitrogen of piperazine is protected with a trifluoroacetyl (TFA) group using ethyl trifluoroacetate.

PiperazineEthyl trifluoroacetate1-Trifluoroacetylpiperazine\text{Piperazine} \xrightarrow{\text{Ethyl trifluoroacetate}} \text{1-Trifluoroacetylpiperazine}

Acylation with 2-Methanesulfonylbenzoyl Chloride

The protected piperazine reacts with 2-methanesulfonylbenzoyl chloride in the presence of triethylamine (Et₃N) to yield 1-(2-methanesulfonylbenzoyl)-4-trifluoroacetylpiperazine.

1-Trifluoroacetylpiperazine2-Methanesulfonylbenzoyl chloride1-(2-Methanesulfonylbenzoyl)-4-trifluoroacetylpiperazine\text{1-Trifluoroacetylpiperazine} \xrightarrow{\text{2-Methanesulfonylbenzoyl chloride}} \text{1-(2-Methanesulfonylbenzoyl)-4-trifluoroacetylpiperazine}

Deprotection and Coupling with Triazolopyrimidine

The trifluoroacetyl group is removed using aqueous KOH in methanol. The free amine undergoes nucleophilic substitution with 7-chloro-3-methyl-3H-[1,triazolo[4,5-d]pyrimidine in the presence of DIEA (N,N-diisopropylethylamine).

1-(2-Methanesulfonylbenzoyl)piperazine+7-Chloro-3-methyltriazolopyrimidineDIEATarget compound\text{1-(2-Methanesulfonylbenzoyl)piperazine} + \text{7-Chloro-3-methyltriazolopyrimidine} \xrightarrow{\text{DIEA}} \text{Target compound}

Optimization and Challenges

Regioselectivity in Triazolopyrimidine Synthesis

Unwanted N7 methylation is mitigated by employing bulky bases (e.g., DBU) during quaternization, favoring N3 methylation due to steric hindrance.

Purification Techniques

Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) achieve >99% purity. HPLC analysis confirms the absence of regioisomers .

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(2-methanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, and what reagents/conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with triazole precursors under acidic or catalytic conditions (e.g., copper iodide) .
  • Step 2: Introduction of the piperazine ring via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while palladium catalysts (e.g., Pd/C) facilitate cross-coupling .
  • Step 3: Methanesulfonylbenzoyl group attachment through acylation or sulfonylation, requiring anhydrous conditions to avoid hydrolysis .
    Key Considerations: Temperature control (195–230°C) and catalyst purity significantly impact reaction efficiency and yield .

Q. Q2. How do structural features of this compound (e.g., triazolopyrimidine core, piperazine ring) influence its biological activity?

Methodological Answer:

  • Triazolopyrimidine Core: Acts as a bioisostere for purine bases, enabling interactions with enzymes like kinases or receptors (e.g., adenosine receptors). The fused triazole ring enhances π-π stacking with hydrophobic binding pockets .
  • Piperazine Ring: Provides conformational flexibility, improving target binding kinetics. Substituents on the piperazine (e.g., methanesulfonylbenzoyl) modulate solubility and membrane permeability .
  • Methanesulfonyl Group: Enhances metabolic stability by resisting oxidative degradation, a common issue in aryl-containing compounds .

Q. Q3. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and ring fusion patterns. Key signals: triazole protons (~8.5–9.0 ppm), piperazine methylenes (~2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases: acetonitrile/water gradients with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ for [M+H]+ ions) and detect synthetic byproducts .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory bioactivity data for this compound across different assay systems (e.g., enzymatic vs. cell-based assays)?

Methodological Answer:

  • Step 1: Validate assay conditions (e.g., pH, ATP concentration for kinase assays) to rule out false negatives/positives. Use reference inhibitors (e.g., staurosporine) as controls .
  • Step 2: Perform comparative solubility studies (e.g., DMSO vs. aqueous buffers) to assess aggregation or precipitation in cell-based systems .
  • Step 3: Investigate off-target effects via proteome-wide profiling (e.g., kinome screens) or molecular docking against structurally related enzymes .

Q. Q5. What strategies are effective for optimizing the pharmacokinetic profile of this compound, particularly its metabolic stability and CNS penetration?

Methodological Answer:

  • Metabolic Stability:
    • Introduce electron-withdrawing groups (e.g., methanesulfonyl) to reduce CYP450-mediated oxidation .
    • Use deuterium isotope effects at vulnerable positions to slow metabolism .
  • CNS Penetration:
    • Lower polar surface area (<90 Ų) by replacing polar substituents (e.g., methyl groups instead of hydroxyl) .
    • Assess blood-brain barrier (BBB) permeability via PAMPA-BBB or in vivo microdialysis .

Q. Q6. How can computational methods (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced selectivity for cancer targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR, BRAF). Focus on hydrogen bonding with hinge regions (e.g., triazolopyrimidine-N interactions) .
  • QSAR Models: Train models on datasets of triazolopyrimidine derivatives with IC50 data. Key descriptors: LogP, topological polar surface area, and electronegativity of substituents .
  • Structural Alert Identification: Use toxicity prediction tools (e.g., Derek Nexus) to flag mutagenic or hepatotoxic motifs (e.g., nitro groups) .

Q. Q7. What experimental approaches are recommended to investigate the compound’s mechanism of action in dual-targeting scenarios (e.g., anticancer and CNS activity)?

Methodological Answer:

  • Target Deconvolution:
    • Chemical Proteomics: Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
    • CRISPR-Cas9 Knockout Screens: Validate target engagement by assessing resistance in gene-edited cell lines .
  • Pathway Analysis:
    • Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis markers, ERK phosphorylation) .

Q. Q8. How can researchers design SAR studies to explore the impact of piperazine substituents on target affinity and toxicity?

Methodological Answer:

  • SAR Library Design:
    • Vary substituents at the piperazine N-position (e.g., alkyl, aryl, sulfonyl groups). Prioritize substituents with calculated LogD values between 1–3 for optimal bioavailability .
  • In Vitro Toxicity Screening:
    • Assess hERG inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assays) for early-stage toxicity profiling .
  • Crystallography: Co-crystallize derivatives with target proteins (e.g., PI3Kγ) to visualize binding modes and guide rational design .

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